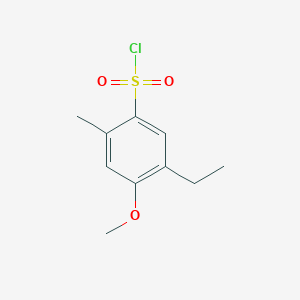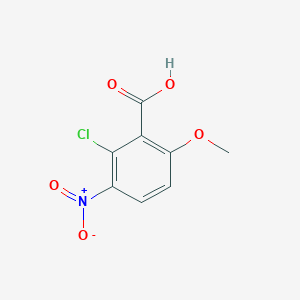![molecular formula C6H3ClFN3O2S B6601087 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride CAS No. 2059948-79-5](/img/structure/B6601087.png)
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride (CPSF) is a synthetic compound that has been studied for its potential applications in the field of scientific research. CPSF is a fluorinated derivative of the pyrazolopyrimidine class of molecules, and is known for its ability to modify the activity of enzymes and other proteins. It has been studied for its potential use in various areas, including drug design and development, protein engineering, and biochemistry.
Mechanism of Action
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride works by covalently attaching to the active site of an enzyme or other protein. This attachment results in a conformational change in the protein, which can then affect the activity of the enzyme or other protein. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a covalent bond between this compound and the active site of the enzyme or other protein. This covalent bond is believed to alter the conformation of the protein, resulting in a change in its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to be able to modify the activity of enzymes and other proteins, and has been studied for its potential use in drug design and development, protein engineering, and biochemistry. This compound has also been studied for its potential effects on cellular processes, such as cell growth and differentiation, and for its potential effect on the body's immune system.
Advantages and Limitations for Lab Experiments
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride has several advantages for laboratory experiments. It is relatively easy and inexpensive to synthesize, and has been shown to be able to modify the activity of enzymes and other proteins. This compound also has a relatively low toxicity, making it a safe and effective tool for laboratory experiments. However, this compound also has some limitations. It has a relatively short shelf life, and its effects on biochemical and physiological processes are not fully understood.
Future Directions
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride has many potential future directions. It could be used to study the effects of post-translational modifications on protein structure and function, and to study the effects of protein modifications on the activity of enzymes. It could also be used to study the effects of this compound on cellular processes, such as cell growth and differentiation, and to study the effects of this compound on the body's immune system. Additionally, this compound could be used to develop new drugs and therapies, and to study the effects of drugs on the body. Finally, this compound could be used to study the effects of environmental pollutants on the body.
Synthesis Methods
The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is relatively simple and can be achieved through a two-step reaction sequence. First, a reaction between 5-chloropyrazolo[1,5-a]pyrimidine and sodium sulfonyl fluoride is performed in aqueous media. This reaction results in the formation of this compound. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This results in the formation of the desired product, this compound.
Scientific Research Applications
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride has been studied for its potential applications in the field of scientific research. It has been shown to be able to modify the activity of enzymes and other proteins, and has been studied for its potential use in drug design and development, protein engineering, and biochemistry. This compound has been used to modify the activity of enzymes such as cytochrome P450 and ATPase, as well as to study the binding of ligands to proteins. This compound has also been used to study the effects of protein modifications on the activity of enzymes, and to study the effects of post-translational modifications on protein structure and function.
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROGVDAUBOTNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)F)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)




![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)